N,N-Dimethyl-N-nonylanilinium
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Overview
Description
N,N-Dimethyl-N-nonylanilinium is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous acetone or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dimethylaniline and nonylamine
Substitution: Various substituted quaternary ammonium salts
Scientific Research Applications
N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylaniline
- N,N-Dimethyl-N-octylanilinium
- N,N-Dimethyl-N-decylanilinium
Uniqueness
N,N-Dimethyl-N-nonylanilinium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to shorter or longer chain analogs.
Properties
CAS No. |
105375-33-5 |
---|---|
Molecular Formula |
C17H30N+ |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
dimethyl-nonyl-phenylazanium |
InChI |
InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1 |
InChI Key |
VTWXCFZSESACNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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